molecular formula C22H15NO4 B11636078 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenoxyacetamide

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenoxyacetamide

Cat. No.: B11636078
M. Wt: 357.4 g/mol
InChI Key: VNNVCSZUULILJQ-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenoxyacetamide: is a complex organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetyl chloride with 1-aminoanthraquinone. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is usually stirred at low temperatures (0°C) to control the reaction rate and improve yield. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The anthraquinone moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenoxyacetamide is unique due to its phenoxyacetamide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other anthraquinone derivatives and contributes to its versatility in various applications .

Properties

Molecular Formula

C22H15NO4

Molecular Weight

357.4 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-2-phenoxyacetamide

InChI

InChI=1S/C22H15NO4/c24-20(13-27-15-6-2-1-3-7-15)23-14-10-11-18-19(12-14)22(26)17-9-5-4-8-16(17)21(18)25/h1-12H,13H2,(H,23,24)

InChI Key

VNNVCSZUULILJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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